molecular formula C8H6Cl2N2O2 B2797513 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 1909317-38-9

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Cat. No.: B2797513
CAS No.: 1909317-38-9
M. Wt: 233.05
InChI Key: GMBXJEPFTQCNLS-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H5ClN2O2·HCl. It is a derivative of imidazo[1,5-a]pyridine, a bicyclic heterocycle known for its wide range of applications in medicinal chemistry and drug discovery . This compound is often used in research due to its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to alterations in phosphorylation states of proteins, thereby affecting cellular functions. Additionally, this compound can bind to specific proteins, modulating their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can activate or inhibit transcription factors, resulting in the upregulation or downregulation of target genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit kinase activity by competing with ATP for binding to the enzyme’s active site. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with cofactors and other metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within the cell, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . The final step involves chlorination to introduce the chlorine atom at the 6-position and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .

Scientific Research Applications

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and carboxylic acid group make it a versatile intermediate for further chemical modifications and applications in drug discovery .

Properties

IUPAC Name

6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXJEPFTQCNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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